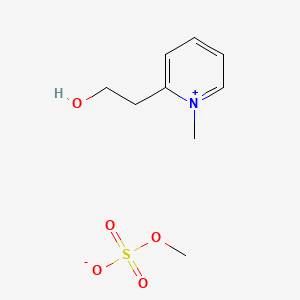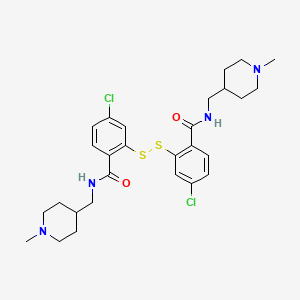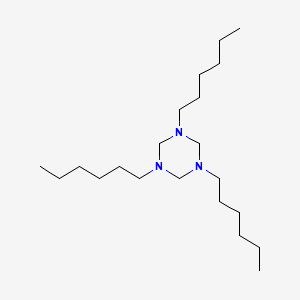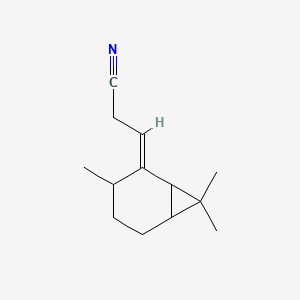
3-(3,7,7-Trimethylbicyclo(4.1.0)hept-2-ylidene)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its rich rose geranium woody sandalwood odor . This compound is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one with a suitable nitrile source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted nitriles .
科学的研究の応用
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile has several scientific research applications:
作用機序
The mechanism of action of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
3-(4,7,7-Trimethylbicyclo[4.1.0]hept-3-ylidene)propiononitrile: This compound has a similar structure but differs in the position of the double bond.
3-(3,7,7-Trimethylbicyclo[4.1.0]hept-2-ylidene)propiononitrile: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile is unique due to its specific odor profile and its applications in various fields. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
特性
CAS番号 |
68804-01-3 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
(3E)-3-(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanylidene)propanenitrile |
InChI |
InChI=1S/C13H19N/c1-9-6-7-11-12(13(11,2)3)10(9)5-4-8-14/h5,9,11-12H,4,6-7H2,1-3H3/b10-5+ |
InChIキー |
QPHPMTHPQCNHIQ-BJMVGYQFSA-N |
異性体SMILES |
CC\1CCC2C(/C1=C/CC#N)C2(C)C |
正規SMILES |
CC1CCC2C(C1=CCC#N)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





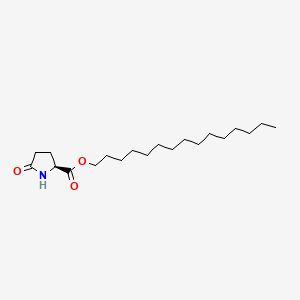

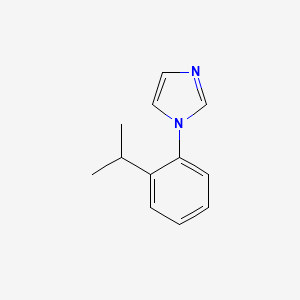

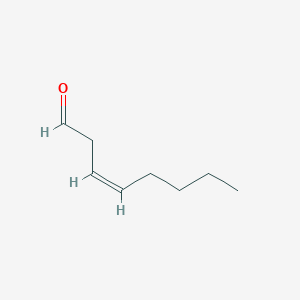

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

